nafronyl
Overview
Description
Mechanism of Action
Target of Action
The primary target of Nafronyl, also known as Naftidrofuryl, is the type 2 serotonin (5-HT2) receptors . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia .
Mode of Action
This compound interacts with its targets by acting as a selective antagonist of 5-HT2 receptors . Specifically, it functions as an inverse agonist of the 5-HT2A receptor . This interaction blocks the vasoconstrictive effect of serotonin released from endothelial cells and platelets in response to hypoxia and atherogenesis .
Biochemical Pathways
By blocking the 5-HT2 receptors, this compound affects the serotonin signaling pathway . This action leads to vasodilation, which improves blood flow, particularly in peripheral and cerebral vascular disorders .
Pharmacokinetics
This compound is metabolized in the liver and has an elimination half-life of 1 to 3.5 hours . These properties impact the bioavailability of the compound, influencing how much of the drug reaches the systemic circulation and how long it stays in the body .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced cellular oxidative capacity and inhibition of serotonin-mediated platelet aggregation . These effects contribute to its use in the management of peripheral and cerebral vascular disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of fats in the cell membrane can affect the compound’s ability to exert its effects . Additionally, temperature can influence the activity of the compound, with a specific temperature beyond which disinfectant activity declines .
Biochemical Analysis
Biochemical Properties
Nafronyl has been shown to interact with various biomolecules in the body. It has been found to exhibit good selectivity for this compound with respect to inorganic/organic cations, sugars, and amino acids .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several steps. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
Preparation Methods
The synthesis of naftidrofuryl involves the esterification of 2-(diethylamino)ethanol with 3-(1-naphthyl)-2-(tetrahydrofuran-2-ylmethyl)propanoic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification . Industrial production methods often involve the use of high-purity reagents and controlled reaction environments to maximize yield and purity.
Chemical Reactions Analysis
Naftidrofuryl undergoes several types of chemical reactions, including:
Oxidation: Naftidrofuryl can be oxidized to form various metabolites, primarily in the liver.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Naftidrofuryl can undergo substitution reactions, particularly at the diethylamino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Naftidrofuryl has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and receptor binding.
Medicine: It is primarily used in the treatment of peripheral arterial disease and intermittent claudication.
Industry: Naftidrofuryl is used in the pharmaceutical industry for the production of vasodilator medications.
Comparison with Similar Compounds
Naftidrofuryl is unique in its selective inhibition of serotonin 5-HT2 receptors and its ability to enhance cellular oxidative capacity. Similar compounds include:
Ketanserin: Another serotonin receptor antagonist used primarily as an antihypertensive agent.
Sarpogrelate: A selective 5-HT2A receptor antagonist used to treat peripheral arterial disease. Naftidrofuryl stands out due to its dual action of vasodilation and enhancement of cellular oxidative capacity, making it particularly effective in treating conditions like intermittent claudication.
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAFPSLPKGSANY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023344 | |
Record name | Nafronyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31329-57-4 | |
Record name | Naftidrofuryl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31329-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naftidrofuryl [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031329574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naftidrofuryl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13588 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nafronyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naftidrofuryl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAFTIDROFURYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42H8PQ0NMJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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